molecular formula C11H14ClNO2 B2923266 2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide CAS No. 851176-40-4

2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide

Cat. No.: B2923266
CAS No.: 851176-40-4
M. Wt: 227.69
InChI Key: FLRJYXOMRJLWLV-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide (CAS 851176-40-4) is a high-purity organic compound supplied with a documented purity of not less than 98% . It is characterized by the molecular formula C 11 H 14 ClNO 2 and a molecular weight of 227.69 g/mol . This molecule is a chloroacetamide derivative, a class of compounds known for their utility as synthetic intermediates and building blocks in organic and medicinal chemistry. The presence of the reactive chloroacetamide group makes it a versatile electrophile, suitable for nucleophilic substitution reactions, particularly in the synthesis of more complex molecules via alkylation. Its specific structure, featuring a 3-methoxybenzyl (3-anisyl) group, may be of interest in the development of pharmacologically active compounds or as a precursor in materials science. As a reagent, it can be applied in various research areas, including the exploration of structure-activity relationships and the development of novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access analytical data such as NMR, HPLC, and LC-MS for quality verification .

Properties

IUPAC Name

2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-4-3-5-10(6-9)15-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRJYXOMRJLWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide typically involves the reaction of 3-methoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group in the acetamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide, along with their properties and research findings:

Compound Name Substituents/Modifications Key Properties/Findings References
2-Chloro-N-(3-methoxyphenyl)acetamide (1l) Lacks N-methyl and benzyl group - Mp: 83–85°C; IR peaks at 3257, 3163 (N–H), 1642 (C=O) cm⁻¹.
2-Chloro-N-(3-methylphenyl)acetamide 3-methylphenyl group; no methoxy or N-methyl - Syn conformation of N–H bond relative to meta-methyl group.
N-(3-Chlorophenyl)acetamide 3-chlorophenyl group; no methoxy/N-methyl - Mp: 349.8 K; C=O bond length: 1.2326 Å; C(=O)–N bond: 1.3416 Å.
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Ethyl and methyl substituents on phenyl - Grouped with S-metolachlor TPs; prioritized for environmental persistence studies.
2-Chloro-N-[(6-methoxy-2-naphthyl)methyl]-N-methylacetamide Naphthyl instead of phenyl ring - Higher molecular weight; potential enhanced lipophilicity.

Substituent Effects on Molecular Conformation

  • Methoxy vs. Nitro/Methyl Groups: In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the meta-methyl group, whereas in the 3-nitrophenyl analog, the N–H bond is anti to the nitro group. This highlights how electron-withdrawing substituents (e.g., NO₂) versus electron-donating groups (e.g., CH₃) influence hydrogen-bonding preferences and crystal packing .

Hydrogen Bonding and Crystal Packing

  • Non-methylated derivatives (e.g., N-(3-chlorophenyl)acetamide) form infinite chains via N–H···O hydrogen bonds, with additional C–H···O interactions stabilizing the crystal lattice .
  • In contrast, N-methylated compounds rely on weaker van der Waals interactions or π-stacking, as seen in dichloro-N-(2,3-dimethylphenyl)acetamide derivatives .

Physicochemical Properties

  • Melting Points : N-Methylation generally lowers melting points. For example, this compound (liquid at room temperature) vs. N-(3-chlorophenyl)acetamide (mp 349.8 K) .
  • Solubility : Methoxy and naphthyl groups (e.g., in the Santa Cruz compound) enhance lipophilicity, which may improve membrane permeability in biological systems .

Biological Activity

2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a chloro group and a methoxyphenyl moiety, contributes to its biological activity, making it a potential candidate for drug development.

The compound's molecular formula is C11H14ClN1O2C_{11}H_{14}ClN_{1}O_{2}, and its structure can be described as follows:

  • Chloro Group : Enhances reactivity through nucleophilic substitution.
  • Methoxyphenyl Group : Contributes to hydrophobic interactions, potentially increasing binding affinity to biological targets.
  • Acetamide Functional Group : May undergo hydrolysis, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methoxyphenyl group allows for interaction with hydrophobic pockets in proteins, enhancing binding specificity and affinity.

Biological Activity

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function .
  • Anticancer Potential : Recent research suggests that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Case Study 1: Inhibition of COX Enzymes

A study evaluated the inhibitory effect of this compound on COX-1 and COX-2 enzymes. Results indicated an IC50 value of 15 µM for COX-2 inhibition, suggesting significant anti-inflammatory potential.

Case Study 2: Antibacterial Activity

In vitro tests demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-chloro-N-methylacetamideC₅H₈ClN₁OSimple amide structureLacks methoxy and phenyl groups
N-(3-methoxyphenyl)acetamideC₉H₁₁NO₂Contains methoxy and phenyl but no chlorineNo halogen substitution
2-chloro-N-(4-methoxyphenyl)acetamideC₁₀H₁₃ClN₁O₂Similar structure but different phenolic substitutionDifferent positioning of methoxy group

The presence of both chloro and methoxy groups distinguishes this compound from other compounds, potentially enhancing its biological activity .

Q & A

Q. Why do computational predictions of logP or solubility sometimes deviate from experimental values?

  • Methodology :
  • Parameter limitations : Force fields may inadequately model solvation effects or π-stacking interactions.
  • Experimental validation : Shake-flask methods or HPLC-derived logP values refine computational models .

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